5,10-Dihydro-5-methylphenazine

説明

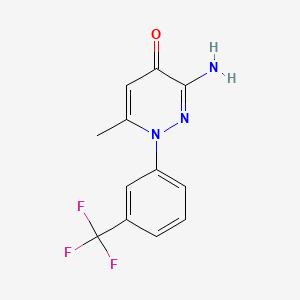

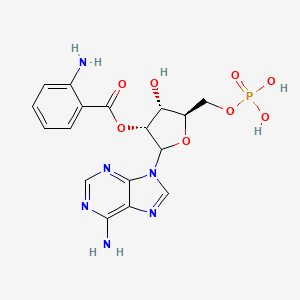

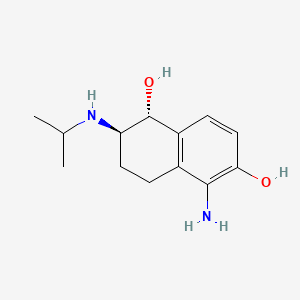

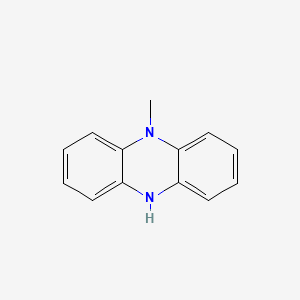

5,10-Dihydro-5-methylphenazine is a chemical compound with the molecular formula C13H12N2 . It is a derivative of phenazine, which is a class of nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of 5,10-Dihydro-5-methylphenazine consists of a phenazine core with a methyl group and two hydrogen atoms attached to the 5 and 10 positions respectively . The average mass of the molecule is 196.248 Da and the monoisotopic mass is 196.100052 Da .科学的研究の応用

1. Reaction Dynamics with NADH and Oxygen

5,10-Dihydro-5-methylphenazine demonstrates significant reactivity in biochemical contexts. Halaka, Babcock, and Dye (1982) explored its interaction with NADH and oxygen, highlighting its potential as a mediator in enzymatic assays. They found that under anaerobic conditions, NADH reduces 5,10-Dihydro-5-methylphenazine, which can subsequently react with oxygen to form other compounds, including pyocyanine. This suggests its application in studying enzymatic reactions and oxygen interactions in biological systems (Halaka, Babcock, & Dye, 1982).

2. Free Radical Studies

R. Hester and K. Williams (1982) conducted studies on the radical cations of 5,10-dihydrophenazine, including 5,10-Dihydro-5-methylphenazine, using resonance Raman spectroscopy. This research contributes to understanding the behavior of free radicals, which is crucial in various fields like chemistry and material sciences (Hester & Williams, 1982).

3. Photoreaction Studies

Kawata and Niizuma (1992) explored the continuous light illumination and flash photolysis of pyocyanine, leading to the formation of 5,10-dihydro-5-methylphenazine-1-ol. This provides insights into the photoreaction mechanisms of phenazines, which can be applied in photochemistry and photobiology (Kawata & Niizuma, 1992).

4. Microbial Reduction Studies

Research by Hideki and Satoshi (1996) on the formation of 5,10-Dihydrophenazine by Pseudomonas cepacia under low oxygen tensions reveals its microbial reduction properties. This study is significant in understanding microbial processes and their potential applications in biotechnology (Hideki & Satoshi, 1996).

5. Enzymatic Reactions and Biotransformation

Lavaggi et al. (2013) integrated 5,10-Dihydrophenazine derivatives into a laboratory experiment focusing on their biotransformation under different metabolic states. This work is crucial in medicinal chemistry, particularly in understanding drug metabolism and activation mechanisms (Lavaggi et al., 2013).

特性

IUPAC Name |

10-methyl-5H-phenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNVGKRRGOOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942071 | |

| Record name | 5-Methyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10-Dihydro-5-methylphenazine | |

CAS RN |

20057-16-3, 63631-49-2 | |

| Record name | 5,10-Dihydro-5-methylphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methyl-5H-phenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,10-dihydro-5-methylphenazine interact with cytochrome oxidase and what are the downstream effects?

A1: 5,10-dihydro-5-methylphenazine (MPH) acts as an electron donor and reduces cytochrome oxidase in a multi-step process []. This interaction primarily targets two components of cytochrome oxidase: cytochrome a and the copper center (Cua).

- Reduction of cytochrome a: MPH directly reduces cytochrome a in a rapid, second-order reaction with a rate constant of 3 x 105 M-1s-1 [].

- Reduction of Cua: This reduction is closely coupled with cytochrome a reduction but occurs slightly slower with a rate constant of approximately 20 s-1 [].

- Slow Internal Electron Transfer to Cytochrome a3: The reduction of cytochrome a3, another component of cytochrome oxidase, happens through a slower, intramolecular electron transfer following the reduction of cytochrome a and Cua. This process exhibits two phases with rate constants of roughly 0.2 s-1 and 0.02 s-1 [].

Q2: Does the spectroscopic heterogeneity of cytochrome oxidase impact its reduction kinetics by MPH?

A2: The research suggests that the spectroscopic heterogeneity observed at the cytochrome a3 site in resting cytochrome oxidase does not significantly influence the kinetics of its reduction by MPH []. The study found that the rates of cytochrome a and a3 reduction remained largely consistent regardless of the specific spectral properties of the resting cytochrome oxidase or the ligation state of cytochrome a3 []. This observation implies that the protein conformation, rather than local factors within the a3 environment, primarily controls the rate of electron transfer to the a3 site [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。